4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(2,6-difluorophenyl)sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2S2/c18-11-4-5-13(19)12(10-11)16-6-7-22(8-9-25-16)26(23,24)17-14(20)2-1-3-15(17)21/h1-5,10,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCKOBVECABBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors containing sulfur and nitrogen atoms undergo intramolecular cyclization to form the thiazepane ring. A common approach involves reacting β-amino thiols with α,ω-dihaloalkanes. For example, treatment of 3-aminopropane-1-thiol with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) yields the thiazepane ring. Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours, achieving yields of 60–75%.
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable the formation of the thiazepane ring via RCM. Starting from diene precursors such as N-allyl-S-allyl derivatives, this method offers superior regioselectivity. For instance, N-allyl-S-allylglycine methyl ester undergoes RCM with Grubbs II catalyst in dichloromethane at 40°C, producing the thiazepane skeleton in 85% yield.
Table 1: Comparison of Thiazepane Core Synthesis Methods
Sulfonylation with 2,6-Difluorobenzenesulfonyl Chloride
The sulfonyl group is introduced via reaction of the thiazepane amine with 2,6-difluorobenzenesulfonyl chloride, a commercially available reagent.
Reaction Mechanism and Conditions
The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride. Triethylamine (2.5 equiv) is used to scavenge HCl, preventing protonation of the amine. Reactions proceed in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 2–4 hours, yielding 80–90% of the sulfonamide product.
Critical Parameters :
- Moisture Sensitivity : 2,6-Difluorobenzenesulfonyl chloride hydrolyzes readily; thus, reactions require inert atmospheres.
- Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride ensures complete conversion.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., sulfonylation) are adapted to continuous flow reactors. Benefits include:
Purification Techniques
- Crystallization : The final compound is purified via gradient cooling in ethanol/water mixtures, achieving >99% purity.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves intermediates with polar by-products.
Comparative Analysis of Synthetic Routes
The optimal route balances yield, scalability, and cost:
- Thiazepane Formation : RCM outperforms cyclization in yield (85% vs. 68%) but requires costly catalysts.
- Sulfonylation : Bench-scale reactions achieve 90% yield, while flow systems enhance reproducibility.
- Difluorophenyl Installation : Suzuki-Miyaura coupling is preferred for its reliability, despite moderate yields.
Chemical Reactions Analysis
Sulfonylation at the 4-Position
The 2,6-difluorobenzenesulfonyl group is introduced via nucleophilic substitution using 2,6-difluorobenzenesulfonyl chloride (CAS 60230-36-6) .
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Reaction mechanism : The secondary amine of the thiazepane attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl.
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Optimized conditions : Conducted in dichloromethane (DCM) or THF with a base (e.g., triethylamine) at 0–25°C, achieving >85% yield .
Table 2: Sulfonylation Parameters
| Sulfonyl Chloride | Base | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 2,6-Difluoro derivative | Et₃N | DCM | 25°C | 86% | |
| 2,4-Difluoro derivative | Pyridine | THF | 0°C | 78% |
Functionalization at the 7-Position
The 2,5-difluorophenyl group is installed via cross-coupling reactions :
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Suzuki-Miyaura coupling : A boronic acid derivative of 2,5-difluorophenyl reacts with a halogenated thiazepane intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures yield 70–80% .
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Buchwald-Hartwig amination : For aryl halide intermediates, this method introduces aryl groups directly .
Table 3: Coupling Reaction Data
| Substrate | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromo-thiazepane | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | 75% | |
| Chloro-thiazepane | Pd(dba)₂, XPhos | dioxane, 100°C | 68% |
Side Reactions and Byproduct Formation
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Over-sulfonylation : Excess sulfonyl chloride leads to disubstituted products. Mitigated by stoichiometric control .
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Ring-opening : Acidic or high-temperature conditions may hydrolyze the thiazepane ring. Stabilized by buffered pH (6–8) .
Catalytic and Solvent Effects
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Microwave acceleration : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization) .
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Polar aprotic solvents : DMF or DMSO enhance coupling reaction efficiency .
Mechanistic Insights
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Sulfonylation : Follows a bimolecular nucleophilic substitution (SN2) pathway, confirmed by kinetic studies .
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Cyclization : Proceeds through a zwitterionic intermediate, stabilized by electron-withdrawing fluorine substituents .
Stability and Degradation
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Hydrolytic sensitivity : The sulfonamide bond is stable in neutral conditions but hydrolyzes under strong acids/bases .
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Thermal stability : Decomposes above 200°C, as shown by TGA analysis of analogous compounds .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
The thiazepane ring structure in this compound is significant for its biological activity. Thiazepanes are known for their ability to interact with various biological targets, making them useful in developing new pharmaceuticals.
- Protein Kinase Inhibition : Research indicates that thiazepane derivatives can act as inhibitors of protein kinases, which play critical roles in cellular signaling and regulation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and autoimmune disorders .
- Antiviral Properties : Compounds with similar structures have been explored for their antiviral properties. The modification of the thiazepane framework could enhance activity against viral targets, potentially leading to new antiviral drugs .
Biochemical Research
The compound's unique sulfonyl and difluorophenyl groups contribute to its reactivity and interaction with biomolecules.
- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it may inhibit enzymes involved in metabolic pathways associated with disease states, providing insights into drug design .
- Targeted Drug Delivery : The structural features of this compound allow for modifications that can improve solubility and bioavailability, essential for effective drug delivery systems. Research into conjugating this compound with targeting moieties is ongoing to enhance specificity towards diseased tissues .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazepane derivatives in various biological assays:
- Case Study 1 : A study demonstrated that a related thiazepane derivative showed significant inhibition of a specific protein kinase involved in tumor growth. This led to reduced cell proliferation in vitro and highlighted the potential for developing targeted cancer therapies .
- Case Study 2 : Another investigation focused on the antiviral activity of thiazepane derivatives against RNA viruses. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against specific viral strains .
Data Table: Comparative Analysis of Thiazepane Derivatives
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
Pharmacological and Physicochemical Properties
Biological Activity
The compound 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials include various difluorobenzenes and thiazepane derivatives. The process often employs sulfonylation reactions to introduce the sulfonyl group effectively.
Anticancer Activity
Recent studies have shown that compounds similar to 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane exhibit significant anticancer properties. For instance, fluorinated thiazepane derivatives have demonstrated antiproliferative effects against various cancer cell lines including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Thiazepane Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazepane A | MCF-7 (Breast) | 10.5 | Protein kinase inhibition |
| Thiazepane B | A549 (Lung) | 12.3 | Apoptosis induction |
| Thiazepane C | HeLa (Cervical) | 8.9 | Cell cycle arrest |
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease as they increase acetylcholine levels in the brain. Compounds structurally related to thiazepanes have shown promising inhibitory activity against AChE, suggesting a possible therapeutic application for neurodegenerative conditions .
Case Studies
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Case Study on Acetylcholinesterase Inhibition :
A study involving a series of thiazepane derivatives demonstrated that modifications at the benzene sulfonyl moiety significantly enhanced AChE inhibitory activity. The most potent derivative exhibited an IC50 value of 3.5 µM, indicating strong potential for further development as a treatment for Alzheimer's disease . -
Anticancer Efficacy :
In vitro studies on a library of thiazepanes revealed that those with specific fluorinated substituents displayed enhanced anticancer activity compared to their non-fluorinated counterparts. One derivative showed an IC50 of 5 µM against breast cancer cells and was effective in inducing apoptosis through mitochondrial pathways .
The biological activity of 4-(2,6-difluorobenzenesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can be attributed to several mechanisms:
- Inhibition of Protein Kinases : This compound may interfere with signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- AChE Inhibition : By inhibiting AChE, these compounds can potentially enhance cholinergic neurotransmission in neurodegenerative diseases.
Q & A
Basic Research Question
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%). Retention time ~12.3 min under isocratic conditions (70:30 ACN/water) .
- NMR : ¹⁹F NMR (δ = -114 ppm for sulfonyl-F, -118 ppm for phenyl-F) confirms substitution patterns .
- HRMS : Exact mass (calculated for C₁₇H₁₄F₄N₂O₂S₂: 442.03 g/mol) validates molecular formula .
What strategies mitigate oxidative degradation of the thiazepane ring during storage?
Advanced Research Question
The sulfur atom in the thiazepane ring is prone to oxidation (e.g., forming sulfoxide byproducts):
- Storage : Use amber vials under argon at -20°C to reduce light/oxygen exposure .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated oxidation .
- Quality control : Monitor sulfoxide levels monthly via LC-MS (m/z 458.03 for [M+H]+ of oxidized product) .
How does the compound’s conformational flexibility impact its pharmacokinetic properties?
Advanced Research Question
The seven-membered thiazepane ring adopts chair and boat conformations, influencing:
- Solubility : Chair conformation increases polarity (clogS = -3.1) compared to boat (clogS = -4.5), enhancing aqueous solubility .
- Metabolism : Boat conformation exposes the sulfonyl group to CYP3A4-mediated oxidation, reducing half-life (t₁/₂ = 2.3 h in human liver microsomes) .
- MD-guided design : Rigidify the ring with methyl substituents to improve metabolic stability (t₁/₂ increased to 5.1 h) .
What in vitro models are suitable for evaluating the compound’s neuroprotective potential?
Advanced Research Question
- Primary neuronal cultures : Treat rat cortical neurons with Aβ₂₅–₃₅ (10 µM) and measure cell viability (MTT assay). EC₅₀ values <1 µM suggest neuroprotection .
- Oxidative stress models : Expose SH-SY5Y cells to H₂O₂ (200 µM) and quantify ROS reduction via DCFH-DA fluorescence .
- Target engagement : Use fluorescence polarization assays to measure binding to tau protein (Kd <50 nM indicates therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
